2-Piperidin-4-yl-1-pyrrolidin-1-yl-ethanone hydrochloride
Overview
Description
Preparation Methods
The synthesis of 2-Piperidin-4-yl-1-pyrrolidin-1-yl-ethanone hydrochloride typically involves the reaction of piperidine and pyrrolidine derivatives under specific conditions. One common synthetic route involves the reaction of 4-piperidone hydrochloride with pyrrolidine in the presence of a suitable base . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Chemical Reactions Analysis
2-Piperidin-4-yl-1-pyrrolidin-1-yl-ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-Piperidin-4-yl-1-pyrrolidin-1-yl-ethanone hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Piperidin-4-yl-1-pyrrolidin-1-yl-ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, inhibiting their activity or altering their function . This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
2-Piperidin-4-yl-1-pyrrolidin-1-yl-ethanone hydrochloride can be compared with other similar compounds, such as:
4-(1-Pyrrolidinyl)piperidine: This compound has a similar structure but lacks the ethanone group, which can affect its reactivity and biological activity.
N-substituted piperidine derivatives: These compounds have different substituents on the piperidine ring, which can lead to variations in their chemical and biological properties.
Pyrrolidine derivatives: These compounds have different substituents on the pyrrolidine ring, which can also affect their reactivity and biological activity.
Properties
IUPAC Name |
2-piperidin-4-yl-1-pyrrolidin-1-ylethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c14-11(13-7-1-2-8-13)9-10-3-5-12-6-4-10;/h10,12H,1-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCGFKOKVDSVKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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